(1S,2R)-4-bromocyclohex-3-ene-1,2-diol is a chiral compound with significant relevance in organic chemistry and medicinal applications. It is classified as a brominated diol, characterized by the presence of a bromine atom and two hydroxyl groups on a cyclohexene framework. This compound is valuable due to its biological properties and potential as an intermediate in the synthesis of various pharmaceuticals.
The synthesis and study of (1S,2R)-4-bromocyclohex-3-ene-1,2-diol have been explored in various academic publications and patents, highlighting its importance in synthetic organic chemistry and biological applications. Notably, research has indicated its utility in the synthesis of haloconduritols, which are biologically active compounds .
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol belongs to the class of brominated cyclic diols, which are further categorized under haloconduritols. These compounds are recognized for their stereochemical complexity and functional versatility in organic synthesis.
The synthesis of (1S,2R)-4-bromocyclohex-3-ene-1,2-diol can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions to ensure high selectivity and yield. For instance, temperature and solvent choice play critical roles in achieving the desired stereochemistry during hydroxylation.
The molecular structure of (1S,2R)-4-bromocyclohex-3-ene-1,2-diol can be represented as follows:
This structure features:
Key data regarding its molecular properties include:
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol participates in various chemical reactions:
The reactivity of this compound is influenced by its stereochemistry and functional groups, making it a versatile intermediate in organic synthesis.
The mechanism of action for (1S,2R)-4-bromocyclohex-3-ene-1,2-diol primarily involves its interactions with biological targets due to its functional groups:
Experimental studies have shown that derivatives of this compound exhibit varying degrees of biological activity depending on their structural modifications .
Key physical properties include:
Chemical properties include:
(1S,2R)-4-bromocyclohex-3-ene-1,2-diol serves various scientific purposes:
The Sharpless asymmetric dihydroxylation (AD) is the cornerstone for synthesizing enantiomerically enriched cis-diols like (1S,2R)-4-bromocyclohex-3-ene-1,2-diol. This reaction employs osmium tetroxide (OsO₄) with chiral ligands derived from cinchona alkaloids, such as (DHQD)₂PHAL or (DHQ)₂PHAL, to achieve facial selectivity during olefin oxidation [2] [4]. The catalytic system uses reoxidants (e.g., K₃Fe(CN)₆ or N-methylmorpholine N-oxide) to regenerate OsO₄, minimizing its stoichiometric use [4]. For 4-bromocyclohexene precursors, the electron-withdrawing bromine substituent reduces alkene electron density, necessitating optimized conditions (e.g., pH modulation or methanesulfonamide additives) to maintain reaction rates [4] [8].
Biocatalytic alternatives using Rieske non-heme iron oxygenases (ROs) have emerged as sustainable solutions. Engineered ROs achieve cis-dihydroxylation with >95% enantioselectivity and >99% conversion for specific cyclohexene derivatives. Mutagenesis of RO active sites (e.g., altering amino acid side chains) enables precise control over stereoselectivity, providing complementary routes to the (1S,2R) configuration [8].
Table 1: Comparison of Dihydroxylation Methods for Cyclohexene Derivatives
Method | Catalyst System | Selectivity (ee) | Key Advantages | Limitations |
---|---|---|---|---|
Sharpless AD | OsO₄/(DHQD)₂PHAL + K₃Fe(CN)₆ | 80–95% | Broad substrate scope | OsO₄ toxicity, solvent sensitivity |
Enzymatic (RO mutants) | Engineered Rieske oxygenase | ≥95% | High sustainability, tunable regioselectivity | Limited enzyme accessibility |
Bromination of cyclohex-4-ene-1,2-diol intermediates exhibits strong regiochemical dependence on pre-existing stereochemistry. The neighboring hydroxyl groups direct bromonium ion (Br⁺) formation via hydrogen bonding or electrostatic interactions, favoring anti-addition at C3–C4. For (1S,2R)-cyclohex-4-ene-1,2-diol, the bromonium ion preferentially forms at C4 due to steric shielding by the cis-diol moiety, leading to 4-bromo substitution [5] [6].
Solvent effects critically influence regioselectivity. Polar protic solvents (e.g., H₂O/THF mixtures) stabilize bromonium ion intermediates and enhance electrophilic bromination at the electron-rich alkene site distal to the diol. In contrast, aprotic conditions may promote undesired dibromide formation [6]. Kinetic studies show that N-bromosuccinimide (NBS) in wet DMF provides optimal regioselectivity (9:1, C4 vs. C3 bromination) for (1S,2R)-diol precursors [5].
Table 2: Bromination Outcomes in (1S,2R)-Cyclohex-4-ene-1,2-diol
Brominating Agent | Solvent System | Regioselectivity (C4:C3) | Yield | Key Observation |
---|---|---|---|---|
Br₂ | CH₂Cl₂ | 3:1 | 60% | Competing allylic bromination |
NBS | H₂O/THF (1:1) | 9:1 | 88% | Synergistic H-bonding directs C4 attack |
Pyridinium tribromide | Acetic acid | 5:1 | 75% | Acetylated byproducts observed |
Dual catalytic systems combining photo-hydrogen atom transfer (HAT) with nickel catalysis enable direct functionalization of diol feedstocks. Ethylene glycol derivatives (e.g., acetonide-protected diols) undergo enantioselective α-arylation via decatungstate HAT photocatalysts and chiral nickel complexes. The acetonide group blocks competing O-arylation and imposes stereocontrol, yielding chiral 1,2-diols with ≤90% ee after deprotection [3].
Organocatalytic methods leverage chiral amines (e.g., Cinchona-derived catalysts) for epoxide ring-opening. For example, (1R,2S)-1,2-epoxy-4-bromocyclohexane undergoes stereospecific hydrolysis with water, mediated by a thiourea-based catalyst, to afford (1S,2R)-4-bromocyclohex-3-ene-1,2-diol while retaining enantiomeric purity [7]. Ligand screening reveals that bis(oxazoline) (Box) ligands (e.g., L6 in [3]) optimize enantioselectivity in metal-catalyzed routes.
Table 3: Ligand Effects in Ni-Catalyzed Enantioselective Diol Synthesis
Chiral Ligand | Reaction Type | ee (%) | Diastereomeric Ratio | Key Role |
---|---|---|---|---|
(S)-Binap | Photo-HAT/Ni α-arylation | 75 | N/A | Moderate steric bulk |
(R,R)-Box-L6 | Photo-HAT/Ni α-arylation | 90 | N/A | Optimal C₂ symmetry for facial control |
(DHQD)₂PHAL | Sharpless AD | 95 | >20:1 (cis:trans) | U-shaped binding pocket |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7